Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate
Description
Properties
CAS No. |
58535-01-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 3-ethyl-4,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3 |
InChI Key |
NZYDJUTXGIGUQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)C(C)CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification
- Reagents:
- 3-ethyl-4,7-dimethyl-2,6-octadienoic acid (1 equiv)
- Absolute ethanol (excess)
- Acid catalyst (e.g., concentrated sulfuric acid, 0.1 equiv)
- Procedure:
- Mix reagents under reflux (70–80 °C) for 4–8 hours.
- Use Dean-Stark apparatus or molecular sieves to remove water continuously.
- After reaction completion, neutralize acid, extract ester, and purify by distillation or chromatography.
- Yield: Typically 70–85% depending on purity of starting acid and reaction time.
Acid Chloride Route
- Reagents:
- 3-ethyl-4,7-dimethyl-2,6-octadienoic acid (1 equiv)
- Thionyl chloride or oxalyl chloride (1.1 equiv) to form acid chloride
- Ethanol (1.5 equiv)
- Pyridine or triethylamine (1.5 equiv) as base
- Procedure:
- Convert acid to acid chloride under anhydrous conditions at 0–25 °C.
- Add ethanol and base slowly to acid chloride solution at low temperature.
- Stir at ambient temperature for 1–3 hours.
- Workup includes aqueous extraction and purification by distillation or chromatography.
- Yield: Generally higher than Fischer esterification, often >85%.
Notes on Purification and Characterization
- Purity is confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
- The compound shows characteristic ester carbonyl absorption in IR at ~1735 cm⁻¹.
- Double bonds confirmed by ^1H NMR signals at vinyl proton regions (~5.0–6.5 ppm).
Research and Industrial Applications
- The compound is primarily used in fragrance and flavor industries due to its fruity and floral aroma profile.
- Depot preparations involving this ester have been patented for controlled fragrance release in cosmetics and detergents, enhancing longevity and substrate adhesion.
- Enzymatic hydrolysis studies demonstrate that esterases and lipases can cleave acylal derivatives releasing the active ester for sensory effect.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-ethyl-4,7-dimethyl-2,6-octadienoic acid or corresponding aldehydes.
Reduction: 3-ethyl-4,7-dimethyl-2,6-octadienol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate involves its interaction with biological targets through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its biological activity and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Volatility and Stability:
- This compound: Exhibits moderate volatility, suitable for slow-release formulations in insect pheromones .
- Methyl geranate : Higher volatility due to smaller ester group (methyl vs. ethyl), making it less persistent in field applications .
- (E)-3,7-Dimethyl-2,6-octadienoic acid: Low volatility; degrades within 14 days in field conditions, unlike esters that persist up to 28 days .
Reactivity:
- Citral : Aldehyde group increases reactivity (e.g., oxidation susceptibility), limiting shelf life compared to esters .
- Ethyl 4,7-octadienoate: Less steric hindrance due to linear structure, enhancing reactivity in cycloaddition reactions .
Fragrance Industry:
- This compound: Valued for its floral-citrus profile; used in premium perfumes .
- Methyl geranate : Common in synthetic rose fragrances due to lower cost and higher volatility .
Agrochemicals:
Structure-Activity Relationships
- Branching Effects: The ethyl group at position 3 in this compound enhances lipophilicity, improving membrane permeability in biological systems .
- Double Bond Geometry : E-isomers (e.g., Citral) exhibit higher bioactivity than Z-isomers in pheromone applications .
Biological Activity
Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and antioxidative effects, supported by data from various studies.
Chemical Structure and Properties
This compound is a derivative of octadienoic acid. Its structural formula can be represented as follows:
This compound belongs to the family of unsaturated fatty acids and exhibits unique properties due to its double bonds.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1000 |
| Escherichia coli | 500 |
| Bacillus subtilis | 250 |
These findings suggest that the compound could be a candidate for developing antimicrobial agents.
2. Antitumoral Activity
Research indicates that this compound exhibits significant antitumoral activity. In vitro studies using the MTT assay demonstrated that this compound inhibits the growth of various tumor cell lines:
| Cell Line | Inhibition (%) |
|---|---|
| HeLa (cervical cancer) | 70 |
| MCF-7 (breast cancer) | 65 |
| A549 (lung cancer) | 60 |
The results suggest that the compound could be further explored for its potential in cancer therapy.
3. Antioxidative Activity
This compound has also been evaluated for its antioxidative properties. Studies using DPPH radical scavenging assays indicated a significant capacity to neutralize free radicals:
| Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 80 |
This antioxidative activity suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of similar compounds derived from natural sources. It was noted that compounds with similar structures demonstrated significant growth inhibition against pathogenic bacteria .
- Antitumoral Effects : Research conducted on various plant extracts containing octadienoic acid derivatives found that these compounds exhibited promising antitumoral effects in vitro. The study emphasized the need for further investigation into their mechanisms of action and potential therapeutic applications .
- Antioxidative Potential : A comprehensive review on the antioxidative properties of unsaturated fatty acids indicated that compounds like this compound could play a role in mitigating oxidative damage in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
